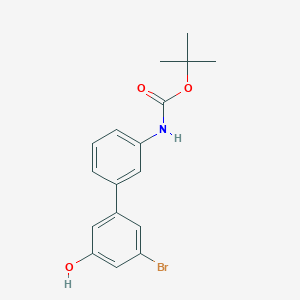
5-(2-Hydroxyphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyphenyl)-3-trifluoromethoxyphenol, commonly referred to as 5-HTP, is a naturally occurring amino acid derivative that has been used for a variety of purposes in the scientific research community. It is a precursor to the neurotransmitter serotonin, and has been studied for its potential to treat a number of conditions, including depression, anxiety, insomnia, and obesity. In addition, 5-HTP has been studied for its potential to enhance cognitive performance, and has been used in laboratory experiments to investigate the effects of various drugs on the nervous system.
Scientific Research Applications
5-HTP has been studied for its potential to treat a variety of conditions, including depression, anxiety, insomnia, and obesity. It has also been studied for its potential to enhance cognitive performance. 5-HTP has been used in laboratory experiments to investigate the effects of various drugs on the nervous system, as well as to study the effects of various hormones on the body. In addition, 5-HTP has been used in research to study the effects of certain nutrients on the body, such as the effects of omega-3 fatty acids on cognitive performance.
Mechanism of Action
5-HTP is a precursor to the neurotransmitter serotonin. When 5-HTP is taken orally, it is converted to serotonin in the brain. Serotonin is a neurotransmitter that is involved in a variety of physiological processes, including mood, appetite, and sleep. By increasing the levels of serotonin in the brain, 5-HTP has the potential to treat a variety of conditions, such as depression, anxiety, insomnia, and obesity.
Biochemical and Physiological Effects
5-HTP has been studied for its potential to treat a variety of conditions, including depression, anxiety, insomnia, and obesity. It has been found to be effective in treating depression and anxiety, and has been found to be effective in treating insomnia. In addition, 5-HTP has been found to be effective in treating obesity, as it has been found to increase satiety and reduce food cravings. 5-HTP has also been found to have anti-inflammatory and anti-oxidant effects, and has been found to be effective in treating certain types of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-HTP in laboratory experiments is that it is relatively safe and non-toxic. In addition, 5-HTP is relatively inexpensive and easy to obtain. However, there are some potential limitations to using 5-HTP in laboratory experiments. First, it is not always possible to accurately measure the amount of 5-HTP that is taken orally, as it is rapidly metabolized and converted to serotonin in the brain. Second, 5-HTP can interact with certain drugs, and can have potentially dangerous side effects if taken in combination with certain medications.
Future Directions
The potential applications of 5-HTP are vast, and there are a number of future directions that could be explored. For example, 5-HTP could be studied for its potential to treat a variety of other conditions, such as chronic pain, fibromyalgia, and migraines. In addition, 5-HTP could be studied for its potential to enhance cognitive performance, and its potential to treat certain types of addiction. Furthermore, 5-HTP could be studied for its potential to treat certain types of cancer, as well as its potential to treat neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Finally, 5-HTP could be studied for its potential to treat a variety of other conditions, such as autism, ADHD, and schizophrenia.
Synthesis Methods
5-HTP can be synthesized in the laboratory using a variety of methods. The most common method is the condensation of tryptophan with hydroxylamine hydrochloride, followed by the reaction with trifluoromethoxybenzene. This method yields 5-HTP in a purity of 95%. Other methods of synthesis include the reaction of tryptophan with hydroxylamine and acetic anhydride, followed by the reaction with trifluoromethoxybenzene. This method yields 5-HTP in a purity of 90%.
properties
IUPAC Name |
3-(2-hydroxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)19-10-6-8(5-9(17)7-10)11-3-1-2-4-12(11)18/h1-7,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKHBAQCOMIGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686506 |
Source


|
| Record name | 5'-(Trifluoromethoxy)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261948-31-5 |
Source


|
| Record name | 5'-(Trifluoromethoxy)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)








